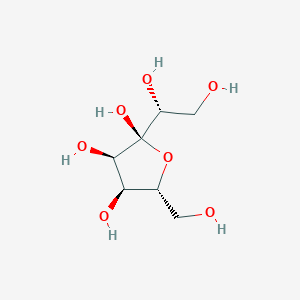

A-D-altro-3-Heptulofuranose

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

Synthetic Routes and Reaction Conditions: A-D-altro-3-Heptulofuranose is typically extracted from natural sources, specifically the rhizomes of Actinidia kolomikta . The extraction process involves isolating the compound from the plant material using various solvents and purification techniques .

Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of this compound. Most of the available data pertains to its extraction from natural sources for research purposes .

化学反応の分析

Types of Reactions: A-D-altro-3-Heptulofuranose can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

科学的研究の応用

Table 1: Synthesis Methods of A-D-altro-3-Heptulofuranose

| Method | Description | References |

|---|---|---|

| Chemoenzymatic Synthesis | Utilizes enzymes to facilitate the formation of the sugar. | |

| Chemical Transformation | Involves traditional organic synthesis techniques. |

Biological Applications

This compound exhibits significant biological activities, particularly as an antimetabolite. Research indicates that it can inhibit the growth of various organisms, including cyanobacteria and yeast species like Saccharomyces.

Case Study: Antimicrobial Activity

In a study published in Nature Communications, this compound was shown to effectively inhibit the growth of prototrophic organisms. This suggests its potential as a natural herbicide or fungicide in agricultural applications .

Key Findings:

- Inhibition of cyanobacterial growth.

- Potential applications in crop protection.

Medical Applications

The compound's unique properties also extend to potential medical uses. Its role as an antimetabolite may provide therapeutic avenues in treating metabolic disorders or infections caused by certain pathogens.

Table 2: Medical Implications of this compound

| Application Area | Description | Potential Impact |

|---|---|---|

| Antimicrobial Therapy | May serve as a treatment for bacterial infections. | Reduces pathogen growth. |

| Metabolic Disorders | Potential use in managing conditions related to sugar metabolism. | Improves metabolic health. |

作用機序

類似化合物との比較

D-altrofurano-heptulose-3: Another compound isolated from the same plant, Actinidia kolomikta.

Other Heptulofuranoses: Compounds with similar structures but different functional groups or stereochemistry.

Uniqueness: A-D-altro-3-Heptulofuranose stands out due to its specific anti-inflammatory properties and its natural occurrence in Actinidia kolomikta . Its unique structure and biological activity make it a valuable compound for scientific research .

生物活性

A-D-altro-3-Heptulofuranose (CAS 25545-06-6) is a sugar compound that has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its effects on various organisms, mechanisms of action, and potential applications in medicine and biotechnology.

Inhibition of Microbial Growth

This compound has demonstrated notable antimicrobial properties . Research indicates that it inhibits the growth of certain prototrophic organisms, including various strains of cyanobacteria. In particular, studies have shown that this compound affects the photosynthetic apparatus of cyanobacteria, leading to a decrease in photosynthetic oxygen production over time .

The proposed mechanism involves the inhibition of key enzymes in metabolic pathways. For instance, this compound acts as a competitive inhibitor of 3-dehydroquinate synthase in the shikimate pathway, which is crucial for aromatic amino acid biosynthesis. This inhibition leads to an accumulation of 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) and a subsequent decrease in aromatic amino acids such as tryptophan and phenylalanine .

Cyanobacterial Response

A study involving Anabaena variabilis revealed that treatment with this compound resulted in a dose-dependent inhibition of photosynthesis. The compound prevented the recovery of photosynthetic activity when cells were resuscitated with nitrate, indicating its significant impact on cellular metabolism during recovery phases .

| Study | Organism | Concentration | Effect Observed |

|---|---|---|---|

| Anabaena variabilis | 50 µM | Decreased photosynthetic oxygen production | |

| Synechocystis sp. | Variable | Accumulation of DAHP and decreased aromatic amino acids |

Potential Therapeutic Applications

Given its ability to inhibit specific metabolic pathways, this compound may have potential applications in developing antimicrobial agents or herbicides . Its selective inhibition could be exploited to target pathogenic microorganisms while minimizing effects on beneficial flora.

特性

IUPAC Name |

(2S,3R,4S,5R)-2-[(1R)-1,2-dihydroxyethyl]-5-(hydroxymethyl)oxolane-2,3,4-triol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O7/c8-1-3-5(11)6(12)7(13,14-3)4(10)2-9/h3-6,8-13H,1-2H2/t3-,4-,5-,6-,7+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSQDEHXIGIPNHO-GKHCUFPYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)(C(CO)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@H]([C@@](O1)([C@@H](CO)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。